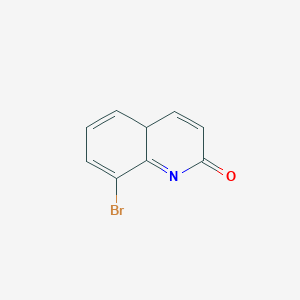

8-Bromoquinoline-2(1H)-one

Description

Historical Context and Significance of Quinoline (B57606) Derivatives

The history of quinoline derivatives is deeply intertwined with the development of pharmaceuticals. Quinine, a quinoline alkaloid extracted from the bark of the Cinchona tree, was the first effective treatment for malaria and has been in use for over a century. wisdomlib.orgresearchgate.net This discovery spurred the synthesis of numerous other quinoline-based drugs, including chloroquine (B1663885) and primaquine. wisdomlib.orgresearchgate.net Beyond their antimalarial properties, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects. nih.govorientjchem.orgresearchgate.net This has established the quinoline scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. orientjchem.orgresearchgate.net

Structural Features and Reactivity Principles of Quinoline-2(1H)-ones

Quinoline-2(1H)-ones, also known as 2-quinolones or carbostyrils, are a subclass of quinolines featuring a carbonyl group at the 2-position of the quinoline ring. solubilityofthings.com This structural feature significantly influences their chemical reactivity. The presence of the carbonyl group allows for various chemical transformations, making them valuable precursors in organic synthesis. solubilityofthings.comrsc.org They can participate in reactions such as N-alkylation and electrophilic aromatic substitution. The reactivity of the quinoline ring itself is complex, as it can undergo both electrophilic and nucleophilic substitution reactions, similar to benzene (B151609) and pyridine (B92270), respectively. noveltyjournals.com The specific position of substituents on the ring dramatically affects the molecule's electronic properties and, consequently, its reactivity and biological activity. smolecule.com

Position of 8-Bromoquinoline-2(1H)-one within the Quinoline Compound Class

This compound is a derivative of quinoline-2(1H)-one where a bromine atom is substituted at the 8-position of the quinoline ring. This specific substitution pattern imparts unique properties to the molecule. The bromine atom, being an electron-withdrawing group, influences the electron density of the aromatic system. Its position at C8 can also introduce steric effects that direct the course of further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 67805-67-8 |

| Molecular Formula | C9H6BrNO |

| Molecular Weight | 224.05 g/mol |

| Melting Point | 196-198 °C |

| Boiling Point | 390.2 °C |

| Density | 1.6 g/cm³ |

| Flash Point | 189.8 °C |

The data in this table is compiled from various chemical suppliers and databases. biosynth.comechemi.comchemicalbook.com

Overview of Key Research Areas Pertaining to this compound

Research involving this compound primarily focuses on its utility as a synthetic intermediate in the development of more complex molecules with potential applications in medicinal chemistry and materials science. Its defined structure and reactive bromine atom make it a valuable building block for creating a diverse range of derivatives. chemscene.com Investigations have explored its use in the synthesis of compounds with potential anticancer and anti-inflammatory properties. biosynth.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNO |

|---|---|

Molecular Weight |

224.05 g/mol |

IUPAC Name |

8-bromo-4aH-quinolin-2-one |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-6H |

InChI Key |

TWMGHCLPCWTSIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2C=CC(=O)N=C2C(=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromoquinoline 2 1h One and Analogues

Direct Synthesis Approaches for 8-Bromoquinoline-2(1H)-one

Direct synthesis aims to construct the bicyclic quinolinone system with the bromine atom already in place at the desired position.

The synthesis of this compound can be achieved through a reaction involving benzonitrile, bromine, and ammonia. biosynth.com This method is noted as a synthetic pathway for the compound, highlighting a route that builds the heterocyclic structure from a simple benzene (B151609) derivative. biosynth.com While detailed mechanistic steps for this specific transformation are not extensively documented in broad literature, syntheses involving nitriles are a known strategy for creating nitrogen-containing heterocycles. For instance, related syntheses can involve the reaction of substituted benzonitriles with other reagents to form quinoline (B57606) derivatives. nih.govthieme-connect.deresearchgate.net One such approach involves the condensation of 2-aminobenzonitrile (B23959) with aldehydes or ketones to form imines, which then undergo intramolecular cyclization to yield quinoline structures. researchgate.net Another method describes the palladium-catalyzed reaction of 2-bromobenzonitrile (B47965) with amides to afford 3,4-disubstituted 2-quinolones. nih.gov

Synthetic Strategies for Related Halogenated Quinolin-2(1H)-one Scaffolds

The synthesis of halogenated quinolin-2(1H)-ones often relies on building the core structure from substituted benzene derivatives or modifying an existing quinoline system.

A prevalent and versatile method for synthesizing quinoline and quinolinone structures is through the cyclization of substituted anilines. The Skraup synthesis, a classic name reaction, utilizes the reaction of an aniline (B41778) with glycerol (B35011), an oxidizing agent, and sulfuric acid to produce a quinoline. A modified, high-yield Skraup synthesis of 8-bromoquinoline (B100496) has been reported using 2-bromoaniline (B46623) and glycerol in methanesulfonic acid, with meta-nitrobenzenesulfonic acid sodium salt as the oxidizing agent, achieving an 86% yield after purification. wordpress.com

Another powerful strategy involves the condensation of anilines with β-ketoesters, known as the Conrad-Limpach-Knorr reaction. mdpi.com Depending on the reaction conditions, this can lead to either quinolin-2-ones or quinolin-4-ones. mdpi.comwikipedia.org Furthermore, modern palladium-catalyzed methods have been developed for the synthesis of quinolin-2(1H)-ones from 2-iodoanilines and α,β-unsaturated carbonyl compounds. mdpi.com These reactions proceed via a Heck coupling followed by an in-situ cyclization. mdpi.com

A selection of ring-closure reactions to form quinoline derivatives is presented in the table below.

| Starting Material | Key Reagents/Catalyst | Product Type | Yield |

| 2-Bromoaniline | Glycerol, FeSO₄·7H₂O, m-nitrobenzenesulfonic acid | 8-Bromoquinoline | 86% wordpress.com |

| 2-Iodoaniline | Dimethyl maleate, Pd(OAc)₂, Et₃N | Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate | 72% mdpi.com |

| 2-Bromo-N-methylacetanilide | 2-Bromobenzaldehyde, Pd₂(dba)₃, P(o-tol)₃ | 4-(2-Bromophenyl)-1-methyl-3-phenylquinolin-2(1H)-one | Not specified nih.gov |

| 2-Iodoaniline | Ethyl cinnamate, Pd(OAc)₂, PPh₃, NaOAc | 3-Phenylquinolin-2(1H)-one | 75% mdpi.com |

Quinolin-2(1H)-ones exist in tautomeric equilibrium with 2-hydroxyquinolines. qeios.com The derivatization of a pre-existing hydroxyquinoline ring system is a viable route to obtaining specific analogs. A key example is the direct halogenation of a hydroxyquinoline. The bromination of 8-hydroxyquinoline (B1678124) (which is an isomer of the target compound's tautomeric form) has been studied, yielding various brominated products depending on the reaction conditions. acgpubs.org

The reaction of 8-hydroxyquinoline with bromine can lead to a mixture of mono- and di-brominated products. The control of stoichiometry and reaction conditions is crucial for selective synthesis. acgpubs.org

| Starting Material | Reagent | Product(s) | Yield |

| 8-Hydroxyquinoline | Bromine (1.5 eq) in CH₃CN | Mixture of 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline | Not specified acgpubs.org |

| 8-Hydroxyquinoline | Bromine (2.0 eq) in CHCl₃ | 5,7-Dibromo-8-hydroxyquinoline | 91% acgpubs.org |

This approach demonstrates that direct bromination is an effective method for introducing bromine atoms onto the quinoline scaffold, which is structurally related to the target quinolinone.

Chemical Transformations and Reaction Mechanisms of 8 Bromoquinoline 2 1h One

Electrophilic Aromatic Substitution Reactions

The quinolin-2-one nucleus is an electron-deficient system, a characteristic attributed to the electron-withdrawing nature of the lactam carbonyl group. smolecule.com This electronic property directs the regioselectivity of electrophilic aromatic substitution reactions.

Regioselective Nitration at the 6-Position

The nitration of the quinolin-2-one scaffold follows a predictable pattern based on the electronic properties of the ring system. Research indicates that the introduction of a nitro group occurs preferentially at specific positions, with the 6-position being the most reactive site. smolecule.com This is followed by potential substitution at the 3- and 8-positions under more forcing conditions. smolecule.com

The kinetic favorability of the 6-position for nitration is consistent with computational studies using frontier molecular orbital theory. smolecule.com When 8-Bromoquinoline-2(1H)-one undergoes nitration, the electrophile (NO₂⁺) is directed to the 6-position, yielding 8-Bromo-6-nitro-quinolin-2(1H)-one. This regioselectivity is primarily governed by the electronic effects of the quinolinone core. While the bromine at C-8 is a deactivating group, it directs electrophilic attack to the para-position (C-6), reinforcing the inherent reactivity of this site. The reaction is typically carried out using nitrating agents such as a mixture of nitric acid and sulfuric acid.

Nucleophilic Substitution at the Bromine Atom (C-8 Position)

The bromine atom at the C-8 position of this compound serves as a versatile handle for introducing a wide range of molecular complexity through nucleophilic substitution reactions. Among the most powerful methods for achieving this are palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. mdpi.comnih.gov For this compound, these reactions provide a robust platform for derivatization at the C-8 position, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. acs.orgbohrium.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. nih.govlibretexts.orgresearchgate.net This reaction is widely used for the formation of biaryl and heteroaryl structures. researchgate.netsigmaaldrich.com The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net The reaction's mild conditions and the stability and low toxicity of organoboron reagents contribute to its broad applicability. sigmaaldrich.comrsc.orgrsc.org

The Suzuki-Miyaura coupling enables the efficient introduction of various aryl groups at the C-8 position of the quinolinone scaffold. By reacting this compound with different arylboronic acids or their corresponding esters, a diverse library of 8-aryl-quinolin-2(1H)-ones can be synthesized. These reactions are typically catalyzed by palladium complexes with phosphine (B1218219) ligands. researchgate.netnih.gov The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields. researchgate.netnih.gov For instance, ortho-substituted anilines, which are key structural motifs in many pharmacologically active compounds, can be accessed through this methodology. nih.gov

| Entry | Arylboronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 8-Phenylquinolin-2(1H)-one | Moderate | nih.gov |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / nBuPAd₂ | KOAc | DMAc | 8-(4-Methoxyphenyl)quinolin-2(1H)-one | High | researchgate.net |

| 3 | Naphthylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 8-(Naphthyl)quinolin-2(1H)-one | Good | nih.gov |

| 4 | 4-Nitrophenylboronic ester | Pd(dppf)Cl₂ / cataCXium A | K₂CO₃ | Dioxane/H₂O | 8-(4-Nitrophenyl)quinolin-2(1H)-one | 91 | nih.gov |

The Suzuki-Miyaura reaction is also highly effective for coupling this compound with a variety of heteroarylboron reagents. rsc.orgrsc.org This allows for the synthesis of complex polyconjugated molecular architectures. rsc.org The reaction conditions can be tailored for different heteroaromatic systems, including five-membered rings like furan, thiophene, and pyrrole. rsc.orgrsc.orgscispace.com Studies have shown that 8-bromoquinolines can be successfully coupled with heteroarylboronic acids or their trifluoroborate salts using palladium catalysts, although 8-bromoquinolines are sometimes less reactive than their 2- or 3-bromo counterparts. rsc.orgrsc.org

| Entry | Heteroarylboron Reagent | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 1 | (Furan-3-yl)boronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 8-(Furan-3-yl)quinolin-2(1H)-one | Good | rsc.orgrsc.org |

| 2 | Potassium thiophene-2-yl trifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane | 8-(Thiophen-2-yl)quinolin-2(1H)-one | Modest (30%) | rsc.orgrsc.org |

| 3 | (1-Methyl-1H-pyrrol-2-yl)boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 8-(1-Methyl-1H-pyrrol-2-yl)quinolin-2(1H)-one | 57 | rsc.orgscispace.com |

| 4 | Benzo[b]furan-2-yl boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 8-(Benzo[b]furan-2-yl)quinolin-2(1H)-one | 70 | rsc.org |

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation represents a powerful method for converting aryl halides into valuable carbonyl compounds. nih.gov In the context of quinoline (B57606) derivatives, this reaction allows for the introduction of carbonyl groups, which are precursors to a wide range of functional groups, including amides and esters. nih.gov For substrates like this compound, the bromine atom serves as a handle for such transformations.

The general mechanism for palladium-catalyzed carbonylation of an aryl bromide (Ar-Br) involves several key steps. Initially, an active Pd(0) catalyst undergoes oxidative addition with the aryl bromide to form a Pd(II)-aryl complex. This is followed by the insertion of carbon monoxide (CO) into the palladium-carbon bond, generating a palladium-acyl complex. Subsequent reaction with a nucleophile (e.g., an amine or alcohol) leads to the formation of the corresponding carbonyl derivative and regenerates the Pd(0) catalyst, thus completing the catalytic cycle. rsc.org

A common catalyst system for these reactions employs a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a phosphine ligand. nih.gov Xantphos is a particularly effective ligand for the carbonylation of aryl bromides, enabling the reaction to proceed at atmospheric pressure of CO. nih.gov The choice of ligand is crucial as it can influence catalyst stability and reactivity. nih.gov For instance, the use of a bidentate ligand like Xantphos can create steric strain in the Pd(II) intermediate, which may favor the desired reductive elimination step. rsc.org

In a related transformation, the carbonylation of 2-bromoquinoline (B184079) has been shown to produce a tricyclic indolizine (B1195054) product in a one-pot reaction involving an imine and an alkyne, demonstrating the utility of palladium-catalyzed carbonylation in constructing complex heterocyclic systems. rsc.org

Table 1: Representative Conditions for Palladium-Catalyzed Carbonylation of Aryl Bromides

| Catalyst | Ligand | Base | Nucleophile | Solvent | Temperature (°C) | Pressure | Reference |

| Pd(OAc)₂ | Xantphos | Na₂CO₃ | N,O-dimethylhydroxylamine hydrochloride | Toluene | 80 | Atmospheric | nih.gov |

| Pd(OAc)₂ | PPh₃ | Pyridine (B92270) | Terminal Alkyne | Not specified | Not specified | Not specified | nih.gov |

Note: This table represents general conditions for aryl bromides, which are applicable to this compound.

Copper-Catalyzed Cross-Coupling Reactions (e.g., C-N coupling with pyrazole)

Copper-catalyzed cross-coupling reactions are instrumental in forming carbon-heteroatom bonds, particularly C-N bonds. The Ullmann condensation, a classic example, has been significantly improved by the use of ligands and microwave irradiation, enhancing its efficiency and scope. mdpi.com For a substrate like this compound, the bromine at the C8 position is susceptible to nucleophilic displacement via such cross-coupling reactions, allowing for the introduction of nitrogen-containing heterocycles like pyrazole (B372694).

The mechanism of a copper-catalyzed N-arylation typically involves the formation of a copper-nucleophile complex (e.g., copper-pyrazolide) in the presence of a base. This complex then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate subsequently undergoes reductive elimination to furnish the N-arylated product and regenerate the active copper(I) catalyst. mdpi.com

Recent advancements have demonstrated that copper catalysis can achieve site-selective arylation of unsymmetrical pyrazoles. nih.gov By carefully selecting the ligand, it is possible to direct the arylation to a specific nitrogen atom of the pyrazole ring. For example, ligands like CyXantphos have been shown to favor arylation at the more sterically hindered nitrogen atom. nih.gov This level of control is crucial for the synthesis of specific isomers with desired biological or material properties.

The scope of copper-catalyzed C-N coupling is broad, accommodating various N-H heterocycles and (hetero)benzylic C-H substrates. nih.gov These methods often bypass the need for pre-functionalized starting materials, representing a more atom-economical approach to complex molecule synthesis. nih.gov

Table 2: Conditions for Copper-Catalyzed N-Arylation of Pyrazoles

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Key Feature | Reference |

| CuI | 8-hydroxyquinoline (B1678124) | Not specified | Water | Room Temperature (Microwave) | Efficient synthesis of quinazolinones | mdpi.com |

| Not specified | CyXantphos | Not specified | Not specified | Not specified | Site-selective N-arylation | nih.gov |

Note: This table highlights conditions for N-arylation reactions that can be adapted for the C-N coupling of this compound with pyrazole.

Transformations Involving Other Positions on the Quinoline Ring

Oxidation Reactions of Quinoline Derivatives

The quinoline ring system is generally resistant to oxidation. pharmaguideline.com However, under specific conditions, it can undergo oxidative transformations. The benzene (B151609) ring of the quinoline nucleus is susceptible to opening when treated with strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄) under vigorous conditions. pharmaguideline.com

Enzymatic methods offer a greener and more selective approach to the oxidation of quinolines. rsc.org For instance, quinoline 2-oxidoreductase, a molybdenum-containing hydroxylase, can catalyze the oxidation at the C-2 position. rsc.org This enzymatic hydroxylation often leads to the formation of lactams, such as the quinoline-2(1H)-one structure, through tautomerization. rsc.org Microbial degradation of quinoline derivatives often initiates with such oxyfunctionalization at the pyridine moiety. rsc.org The catalytic mechanism involves the electron-deficient nature of the C-2 carbon, making it susceptible to nucleophilic attack within the enzyme's active site. rsc.org

Furthermore, copper complexes with quinoline-derived ligands have been shown to catalyze the oxidation of catechol to o-quinone, indicating the role of the quinoline scaffold in mediating oxidative processes. mdpi.com

Reductive Amination Processes

Reductive amination is a key transformation for introducing amino groups. In the context of quinoline chemistry, this can be achieved through various routes. One method involves the reduction of nitroquinoline derivatives to the corresponding aminoquinolines. nih.gov This transformation is often carried out using reducing agents like stannous chloride under mild conditions and is tolerant of various functional groups. nih.gov

Another approach involves the reductive amination of quinoline N-oxides. For example, the reaction of quinoline N-oxide with aminopyridines in the presence of tosyl chloride can lead to the formation of pyridyl(quinolyl)amines. researchgate.net The N-oxide function appears to be crucial for this type of amination. clockss.org

A copper-mediated tandem reaction involving Knoevenagel condensation of an ortho-bromobenzaldehyde with an active methylene (B1212753) nitrile, followed by reductive amination and intramolecular cyclization, provides a pathway to 2-aminoquinolines. rsc.org

Cyclization and Condensation Reactions in Multi-Component Systems

The quinoline scaffold is a valuable building block in multi-component reactions for the synthesis of more complex heterocyclic systems. These reactions often involve cyclization and condensation steps. For instance, the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group, is a classic method for preparing substituted quinolines. pharmaguideline.comresearchgate.net

Modern variations include visible-light-induced and oxygen-promoted oxidative cyclization of aromatic enamines to produce quinoline derivatives. acs.org Additionally, the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br₂) provides a mild route to 3-halo-substituted quinolines. nih.gov

Multi-component reactions often offer high efficiency and atom economy. A one-pot, three-component reaction involving an alkyne, an amine, and an aldehyde, catalyzed by a zinc(II) species, can yield 2,3-disubstituted quinolines. rsc.org These examples underscore the utility of the quinoline framework in constructing diverse and complex molecular architectures through cyclization and condensation strategies.

Structural Modifications and Derivative Synthesis of 8 Bromoquinoline 2 1h One

Modifications at the 2-Position of the Quinoline-2(1H)-one Core

Introduction of Piperazine (B1678402) Moieties

The incorporation of a piperazine ring at the 2-position of the 8-bromoquinoline-2(1H)-one core is a common strategy in medicinal chemistry to enhance solubility and provide a point for further derivatization. A prevalent synthetic route involves the initial conversion of 6-bromoquinolin-2(1H)-one to 6-bromo-2-chloroquinoline (B23617) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). jst.go.jp This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction with piperazine or its derivatives. jst.go.jpsemanticscholar.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), and may be facilitated by microwave irradiation to improve reaction times and yields. semanticscholar.org

For instance, the reaction of 6-bromo-5-nitroquinoline (B1267105) with piperazine in the presence of triethylamine at elevated temperatures (80 °C) under microwave conditions (150 W) has been shown to yield 5-nitro-6-(piperazin-1-yl)quinoline in high yield. semanticscholar.org While this example starts from a different bromoquinoline isomer, the principle of nucleophilic substitution of a halogen by piperazine is directly applicable. The electron-withdrawing nitro group in this case activates the benzene (B151609) ring for the SNAr reaction. semanticscholar.org

It's important to note that the reactivity of the quinoline (B57606) ring can be influenced by substituents. For example, N-oxidation of bromoquinolines can facilitate nitration at the pyridine (B92270) ring, which in turn can activate an adjacent bromine atom for substitution with amines like piperazine. semanticscholar.org

Formation of Quinolyl-Methyl Amines and Related Structures

The synthesis of quinolyl-methyl amines from the quinoline-2(1H)-one core often begins with the introduction of a formyl group (an aldehyde) at a suitable position. For example, 7-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be synthesized from 3-chloroaniline (B41212) through a multi-step process involving Vilsmeier-Haack reagent. nih.gov This aldehyde can then undergo reductive amination with various amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding substituted aminomethyl derivatives. nih.gov

Another approach involves the bromination of a methylquinoline derivative followed by reaction with a piperazine derivative. For instance, 4-(bromomethyl)quinolin-2(1H)-one can be reacted with substituted piperazines in the presence of potassium carbonate and a phase transfer catalyst like tetrabutyl ammonium (B1175870) bromide in N,N-dimethylformamide (DMF) to produce various 4-{[4-(aryl)piperazin-1-yl]methyl}quinolin-2(1H)-ones. derpharmachemica.com

Modifications at the 6-Position

The 6-position of the this compound scaffold offers another avenue for structural diversification.

Introduction of Alkyl (e.g., cyclopropylmethyl) Substituents

The introduction of alkyl groups, such as a cyclopropylmethyl group, at the 6-position of a quinoline ring can be achieved through various synthetic methods. One common strategy involves the alkylation of a precursor molecule. For example, in the synthesis of 1-(cyclopropylmethoxy)-4-iodobenzene, 4-iodophenol (B32979) is reacted with (bromomethyl)cyclopropane (B137280) in the presence of potassium carbonate in DMF. rsc.org A similar base-catalyzed alkylation could potentially be applied to a suitably functionalized 8-bromoquinolin-2(1H)-one derivative.

Another approach could involve a Suzuki coupling reaction. For instance, a bromo-substituted quinoline can be coupled with an organoboron reagent containing the desired alkyl group. While direct alkyl coupling can be challenging, this method is widely used for aryl-aryl bond formation and can be adapted for certain alkyl groups.

Transformations of the Bromine at the 8-Position

The bromine atom at the 8-position is a versatile handle for introducing a wide range of substituents, particularly through transition metal-catalyzed cross-coupling reactions.

Synthesis of 8-Arylquinoline Analogues

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is particularly effective for synthesizing 8-arylquinoline analogues from 8-bromoquinoline (B100496) derivatives. rsc.org This reaction typically involves the coupling of the 8-bromoquinoline with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For example, a catalyst system of palladium acetate (B1210297) (Pd(OAc)₂) and triphenylphosphine (B44618) (PPh₃) in a dioxane/water solvent system has been used for the Suzuki-Miyaura coupling of 8-bromoquinoline with heteroarylboronic acids. rsc.org In some cases, a one-pot sequential procedure can be employed, where the Suzuki-Miyaura coupling is followed by another reaction, such as a C-H arylation, in the same reaction vessel. rsc.org

The reactivity in Suzuki-Miyaura couplings can be influenced by other substituents on the quinoline ring. For instance, the presence of a chloro substituent at the 2-position can lead to competitive reactions. The choice of palladium catalyst and ligands can direct the selectivity towards coupling at either the C2 or the C8 position. rsc.org For example, using Pd(dppf)Cl₂ as a catalyst can favor coupling at a bromo-substituted position over a chloro-substituted one. rsc.org

Derivatization of the Lactam Ring and Fused Systems

Quinoline-5,8-diones are a class of compounds recognized for their biological activities. scienceopen.comripublication.com The synthesis of these diones from an 8-bromoquinolin-2(1H)-one precursor would first require conversion to an 8-hydroxyquinoline (B1678124) intermediate. A general and established route to quinoline-5,8-diones starts with 8-hydroxyquinoline. ripublication.comniscpr.res.in This substrate undergoes bromination to yield 5,7-dibromo-8-hydroxyquinoline. ripublication.comacgpubs.org Subsequent oxidation of this dibrominated compound is achieved by treatment with a mixture of concentrated sulfuric acid and nitric acid at low temperatures, affording 7-bromoquinoline-5,8-dione in good yield. ripublication.comniscpr.res.in

The resulting 7-bromoquinoline-5,8-dione is a key intermediate that is highly susceptible to nucleophilic substitution. The bromine atom can be displaced by various amines to generate a library of amino-substituted quinoline-5,8-diones. Research has shown that nucleophilic amination with alkyl, heterocyclic, or aromatic amines occurs regioselectively. niscpr.res.in For example, reaction with heterocyclic amines like piperidine (B6355638) and morpholine (B109124) can lead to a mixture of the desired 6-amino-7-bromo-quinoline-5,8-dione and a debrominated 6-amino-quinoline-5,8-dione product. niscpr.res.in

Furthermore, direct nucleophilic amination of 7-bromoquinoline-5,8-dione with various aryl sulphonamides has been successfully employed to furnish 6-(arylsulphonamido)-7-bromoquinoline-5,8-dione derivatives. ripublication.com The reaction proceeds with the sulphonamide acting as the nucleophile, leading exclusively to substitution at the 6-position. ripublication.com

| Starting Material | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | Bromine, CHCl3 | 5,7-Dibromo-8-hydroxyquinoline | ripublication.comniscpr.res.in |

| 5,7-Dibromo-8-hydroxyquinoline | Conc. H2SO4, HNO3, 0 °C | 7-Bromoquinoline-5,8-dione | ripublication.comniscpr.res.in |

| 7-Bromoquinoline-5,8-dione | Piperidine, Morpholine, or N-methyl-piperazine | 6-Amino-7-bromo-quinoline-5,8-dione derivatives | niscpr.res.in |

| 7-Bromoquinoline-5,8-dione | Aryl Sulphonamides | 6-(Arylsulphonamido)-7-bromoquinoline-5,8-dione derivatives | ripublication.com |

The 8-bromoquinolin-2(1H)-one structure can be synthetically transformed into more complex fused heterocyclic systems like quinazolines and quinolinoquinolines.

Quinazoline (B50416) Derivatives: Quinazolines and their quinazolinone derivatives are important heterocyclic scaffolds in medicinal chemistry. openmedicinalchemistryjournal.comnih.govmdpi.com A common synthetic pathway to quinazolinones involves the cyclization of 2-aminobenzamide (B116534) precursors or the reaction of benzoxazinones with amine nucleophiles. nih.govbrieflands.com To access a quinazoline from 8-bromoquinolin-2(1H)-one, a plausible route would involve the hydrolytic opening of the lactam ring to form a substituted 2-aminocinnamic acid derivative. This intermediate could then undergo cyclization. For example, N-acyl anthranilic acids are cyclized to benzoxazinone (B8607429) intermediates, which subsequently react with hydrazine (B178648) hydrate (B1144303) to yield 3-amino-quinazolin-4(3H)-one derivatives. brieflands.com This general strategy could be adapted to transform the quinolinone core into a quinazolinone.

Quinolinoquinoline Derivatives: Quinolinoquinolines are polycyclic aromatic systems formed by the fusion of two quinoline rings. Their synthesis can be challenging, but halogenated quinolines often serve as key precursors. wgtn.ac.nz For instance, derivatives of quinolino[7,8-h]quinoline have been prepared from 4,9-dibromoquinolino[7,8-h]quinoline, demonstrating the utility of bromo-substituents as handles for further functionalization. wgtn.ac.nz A potential synthesis of a quinolinoquinoline from 8-bromoquinolin-2(1H)-one could involve a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) at the C8-bromo position with a suitable amino- or borylated-quinoline derivative. A subsequent intramolecular cyclization step would then form the final fused polycyclic framework. The synthesis of thiazoloindolo[3,2-c]quinolines and related structures highlights the construction of complex fused systems from functionalized quinoline precursors. researchgate.net

| Target Scaffold | General Precursor | Key Transformation | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one | N-Acyl anthranilic acid | Cyclization to benzoxazinone, followed by reaction with hydrazine. | brieflands.com |

| Quinolino[7,8-h]quinoline | 4,9-Dihalogenated quinolino[7,8-h]quinoline | Nucleophilic substitution or cross-coupling to introduce new functionalities. | wgtn.ac.nz |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to one another. For 8-Bromoquinoline-2(1H)-one, the ¹H NMR spectrum is expected to show distinct signals for the N-H proton and the aromatic protons on the quinoline (B57606) ring system. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) of these signals are critical for assigning each proton to its specific position on the molecule.

N-H Proton: A broad singlet is typically observed for the N-H proton, with its chemical shift being sensitive to solvent and concentration.

Aromatic Protons: The protons on the benzene (B151609) and pyridine (B92270) rings will appear in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm). The bromine atom at the C8 position and the carbonyl group at the C2 position influence the electronic environment of the adjacent protons, causing them to shift to different frequencies. The coupling patterns between adjacent protons would allow for the unambiguous assignment of H3, H4, H5, H6, and H7.

Table 1: Predicted ¹H NMR Data for this compound No experimental data was found in the search results. The following is a generalized prediction based on the structure.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N1-H | 10.0 - 12.0 | broad singlet | - |

| H3 | 6.5 - 6.8 | doublet | ~9.5 |

| H4 | 7.6 - 7.9 | doublet | ~9.5 |

| H5 | 7.5 - 7.7 | doublet of doublets | ~8.0, 1.5 |

| H6 | 7.1 - 7.3 | triplet | ~8.0 |

| H7 | 7.7 - 7.9 | doublet of doublets | ~8.0, 1.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts provide information about the hybridization and electronic environment of each carbon atom.

Carbonyl Carbon (C2): The most deshielded carbon will be the carbonyl carbon of the lactam ring, typically appearing in the range of δ 160-170 ppm.

Aromatic Carbons: The carbons of the quinoline rings will resonate in the aromatic region (δ 110-150 ppm). The carbon atom attached to the bromine (C8) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The other carbons (C3, C4, C4a, C5, C6, C7, C8a) can be assigned based on established substituent effects and by using advanced NMR techniques like HSQC and HMBC which correlate carbon atoms to their attached protons.

Table 2: Predicted ¹³C NMR Data for this compound No experimental data was found in the search results. The following is a generalized prediction based on the structure.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 162.0 |

| C3 | 122.0 |

| C4 | 139.0 |

| C4a | 120.0 |

| C5 | 129.0 |

| C6 | 125.0 |

| C7 | 134.0 |

| C8 | 115.0 |

| C8a | 138.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key structural features.

N-H Stretch: A moderate to sharp absorption band between 3200 and 3400 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the lactam ring.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the cyclic amide (lactam). This is a highly characteristic peak for the quinolinone system.

C=C Aromatic Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic quinoline ring.

C-H Aromatic Stretches: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

C-Br Stretch: The vibration of the carbon-bromine bond is expected to produce a band in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound No experimental data was found in the search results. The following are predicted values based on typical functional group frequencies.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H | Stretch | 3200 - 3400 | Medium |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |

| C=O (lactam) | Stretch | 1650 - 1680 | Strong |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium-Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-Br | Stretch | 500 - 600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated system. The quinolinone core of this compound contains an extended π-conjugated system, which is expected to result in strong UV absorption. The analysis of the λmax values can help in understanding the electronic structure of the molecule. The presence of the bromine atom and the carbonyl group as substituents on the aromatic system will influence the energy of the electronic transitions and thus the position of the absorption maxima.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₆BrNO), the molecular weight is approximately 224.05 g/mol . A key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z values corresponding to the molecule containing each isotope. This isotopic signature is a definitive indicator of the presence of one bromine atom. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. Analysis of the fragmentation pattern can further confirm the structure, as the molecule breaks apart in a predictable manner upon ionization.

Table 4: Expected Mass Spectrometry Data for this compound No experimental data was found in the search results.

| Ion | Description | Expected m/z | Relative Intensity |

| [C₉H₆⁷⁹BrNO]⁺ | Molecular Ion (M⁺) | ~223.96 | ~100% |

| [C₉H₆⁸¹BrNO]⁺ | Molecular Ion (M+2)⁺ | ~225.96 | ~98% |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking. For this compound, a successful crystal structure analysis would confirm the planarity of the quinoline ring system and provide exact data on the geometry of the lactam ring. It would also reveal how the molecules pack in the crystal lattice, providing insight into the solid-state forces that govern its physical properties. To date, publicly available crystallographic data for this specific compound has not been identified.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the behavior of quinoline (B57606) derivatives. nih.gov

The electronic structure of quinoline derivatives is significantly influenced by the interplay of the conjugated ring system and its substituents. In the case of 8-Bromoquinoline-2(1H)-one, the bromine atom at the 8-position acts as an electron-withdrawing group, while the quinolinone core possesses a rich electronic landscape. DFT calculations allow for the mapping of electron density distribution and the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and electronic transitions within the molecule. researchgate.net

Table 1: Calculated Electronic Properties of a Quinoline Derivative

| Property | Value |

|---|---|

| HOMO Energy | [Value] eV |

| LUMO Energy | [Value] eV |

| HOMO-LUMO Gap | [Value] eV |

| Dipole Moment | [Value] Debye |

Note: The values in this table are illustrative and would be determined from specific DFT calculations for this compound.

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding interactions, charge distribution, and delocalization of electron density within a molecule. uni-rostock.deuni-muenchen.de It transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structure. uni-muenchen.de

For this compound, NBO analysis can elucidate the nature of the C-Br bond, the resonance within the quinoline ring, and the character of the N-H and C=O bonds of the lactam functionality. The analysis provides information on the hybridization of atomic orbitals and the occupancy of bond orbitals, highlighting deviations from an idealized Lewis structure. uni-muenchen.de Furthermore, second-order perturbation theory analysis within the NBO framework can quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding hyperconjugation and intramolecular charge transfer. researchgate.net These interactions are crucial for explaining the molecule's stability and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. nih.govresearchgate.net It is widely used to predict and interpret UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. rsc.org For this compound, TD-DFT calculations can identify the nature of the electronic transitions, for instance, whether they are localized on the quinoline ring or involve charge transfer from the bromine atom. mdpi.com

These calculations are essential for understanding the photophysical properties of the molecule and how they might be tuned by modifying its structure. The results of TD-DFT can be correlated with experimental spectra to validate the computational model and provide a deeper understanding of the observed electronic behavior. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in medicinal chemistry for understanding how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. mdpi.com

In silico docking studies can identify potential binding sites and modes of interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com For example, derivatives of bromoquinoline have been investigated for their potential to inhibit specific enzymes, and molecular docking has been used to rationalize their activity by visualizing the interactions within the enzyme's active site. The binding energy, often calculated as a score, provides an estimate of the affinity of the ligand for the target. mdpi.com

Computational Analysis of Basicity and Protonation Processes

The basicity of quinoline derivatives is a key property influencing their chemical behavior and potential applications, particularly in biological systems. Computational methods can be employed to predict the pKa of a molecule, which is a measure of its acidity or basicity. massey.ac.nz For this compound, the primary site of protonation is expected to be the nitrogen atom of the quinoline ring.

Computational analysis can provide insights into the structural and electronic changes that occur upon protonation. massey.ac.nz By calculating the energies of the neutral and protonated forms of the molecule, it is possible to determine the proton affinity and understand how the presence of the bromine atom and the lactam function influences the basicity of the nitrogen atom.

Prediction of Spectroscopic Parameters

Computational chemistry offers the ability to predict various spectroscopic parameters, which can be invaluable for the interpretation of experimental data. mpg.de For this compound, DFT and ab initio methods can be used to calculate theoretical vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net This allows for a detailed assignment of the vibrational modes of the molecule.

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict NMR chemical shifts (¹H and ¹³C). researchgate.net By comparing the calculated chemical shifts with experimental data, it is possible to confirm the structure of the molecule and gain a more detailed understanding of its electronic environment. researchgate.net These predictive capabilities are a powerful complement to experimental spectroscopic techniques.

Structure Activity Relationship Sar Studies of 8 Bromoquinoline 2 1h One Derivatives

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of various substituents. For instance, in the context of anticancer activity, the introduction of different groups onto the quinoline scaffold can significantly modulate cytotoxicity. Studies on 4-(aminomethyl)quinolin-2(1H)-one derivatives have shown that para-substituted aniline (B41778) moieties lead to good cytotoxicity. derpharmachemica.com Specifically, a p-bromo aniline derivative exhibited high cytotoxicity, while an aliphatic dimethyl amine derivative proved to be a potent anti-cancer agent. derpharmachemica.com

In the realm of antimycobacterial agents, the substitution on the quinoline ring and on linked alkoxy groups affects activity. For example, in a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, a compound with no substitution on the quinoline ring and a methoxy (B1213986) group showed excellent activity against M. tuberculosis. nih.gov The introduction of a halogen at the 6-position had varied effects; a chloro substitution generally decreased activity, while a bromo substitution, particularly with a butoxy group, showed comparable activity to the standard drug pyrazinamide. nih.gov

Furthermore, in the development of PI3K/mTOR dual inhibitors, 4-acrylamido-quinoline derivatives have been investigated. The structure-activity relationship analysis revealed that an acrylamide (B121943) substructure at the C-4 position of the quinoline template could interact with Gln859 in the ATP-binding pocket of PI3Kα, highlighting the importance of this specific substitution for inhibitory activity. frontiersin.org

The following table summarizes the effect of different substituents on the biological activity of quinoline derivatives based on various studies.

| Scaffold | Substituent | Position | Effect on Biological Activity | Reference |

| 4-(aminomethyl)quinolin-2(1H)-one | p-bromo aniline | 4-aminomethyl | High cytotoxicity | derpharmachemica.com |

| 4-(aminomethyl)quinolin-2(1H)-one | aliphatic dimethyl amine | 4-aminomethyl | Potent anti-cancer agent | derpharmachemica.com |

| 2-(quinolin-4-yl)-1-alkoxypropan-2-ol | methoxy | 1-alkoxy | Excellent antimycobacterial activity | nih.gov |

| 2-(6-bromoquinolin-4-yl)-1-alkoxypropan-2-ol | butoxy | 1-alkoxy | Good antimycobacterial activity | nih.gov |

| 4-acrylamido-quinoline | acrylamide | 4 | PI3Kα inhibitory activity | frontiersin.org |

Positional Isomerism and its Impact on Biological Profiles

Positional isomerism, which involves the differential placement of functional groups on a molecular scaffold, can have a profound impact on the biological and pharmacological properties of a compound. fiveable.menih.goviitk.ac.in Even subtle changes in the position of a substituent can lead to significant variations in efficacy, receptor binding affinity, and toxicity. fiveable.menih.gov

In the context of quinoline derivatives, the position of a hydroxyl group is critical for certain biological activities. nih.gov Structure-activity relationship studies have indicated that a hydroxyl group at the C-8 position is particularly effective for inhibiting certain intestinal bacteria. nih.gov This specificity underscores the importance of substituent placement in designing targeted therapeutic agents.

The impact of positional isomerism is also evident in the development of dopamine (B1211576) D3 receptor ligands. A comparison of two regioisomers, where the only difference was the position of a cyano group on a tetrahydroisoquinoline ring, revealed a four-fold difference in D3 receptor binding affinity. nih.gov This demonstrates that even the location of a small functional group can significantly influence receptor-ligand interactions.

Correlation of Structural Motifs with Specific Enzyme Inhibition

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. The structural motifs within a molecule play a pivotal role in its ability to bind to and modulate the activity of an enzyme.

The bromine atom, when incorporated into the quinoline scaffold, significantly influences the molecule's reactivity and biological potency. At the 8-position of the quinoline ring, the electron-withdrawing nature of bromine can alter the electronic distribution and steric accessibility of the molecule. This can enhance binding affinity to target proteins through halogen bonding.

For example, in the synthesis of 7-bromoquinoline-5,8-dione derivatives, the bromine atom at the 7-position sterically hinders nucleophilic attack at the adjacent C6 position, directing it to other sites. ripublication.com The presence of bromine can also be a key factor in the antiproliferative potency of quinoline derivatives. Studies have shown that compounds like 6-bromotetrahydroquinoline and 6,8-dibromotetrahydroquinoline exhibit significant antiproliferative activity against various cancer cell lines. researchgate.net

The bromine atom also serves as a versatile handle for further chemical modifications through reactions like palladium-catalyzed cyanation, allowing for the synthesis of a diverse range of derivatives with potentially enhanced biological activities. vulcanchem.com

For instance, in the development of 5-HT3 receptor ligands, derivatives containing an N-methyl piperazine (B1678402) moiety at the R1 position exhibited the highest binding affinity. acs.org Similarly, in the synthesis of dopamine D3 receptor agonists, aryl piperazine moieties are key structural components. nih.gov The modification of these piperazine-containing structures has been a strategy to improve receptor selectivity and potency. nih.gov

However, the introduction of a highly polar substituent like N-methyl piperazine can sometimes lead to a reduction in activity, as observed in some anti-TB drug candidates. nih.gov This highlights the context-dependent role of the piperazine moiety in biological interactions.

Alkyl substituents, such as the cyclopropylmethyl group, can have a significant impact on the efficacy of quinolin-2(1H)-one derivatives. The size, shape, and lipophilicity of these alkyl groups can influence how the molecule interacts with its biological target and its pharmacokinetic properties.

For example, in a series of 7-phenylpyrrolo[3,2-f]quinolin-9(6H)-ones, the 3N-cyclopropylmethyl derivative was identified as a potent cytotoxic agent with strong tubulin polymerization inhibitory activity. nih.gov This suggests that the cyclopropylmethyl group plays a crucial role in the compound's anticancer efficacy.

In the context of opioid receptor ligands, the 17-cyclopropylmethyl substituent in naltrindole (B39905) is a well-known determinant of its antagonist activity. mdpi.com The nature of the N-substituent on the morphinan (B1239233) skeleton is a critical factor that dictates whether a ligand will act as an agonist or an antagonist. mdpi.com This underscores the importance of alkyl substituents in fine-tuning the pharmacological profile of a drug candidate.

The hydroxyl group at the C-8 position of the quinoline ring is a key structural feature that imparts a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. nih.gov This is largely due to its ability to form stable chelate complexes with various metal ions, a property that is unique among the seven isomeric monohydroxyquinolines. nih.govnih.gov

The close proximity of the C-8 hydroxyl group to the nitrogen atom in the pyridine (B92270) ring allows it to act as a bidentate chelating agent. nih.gov This chelating ability is believed to be a primary mechanism behind the bioactivity of 8-hydroxyquinoline (B1678124) derivatives. nih.gov

Structure-activity relationship studies have consistently highlighted the importance of the C-8 hydroxyl group. For instance, in a study of hydroxyquinoline derivatives against intestinal bacteria, compounds with a hydroxyl group at the C-8 position showed effective inhibition of E. coli, C. difficile, and C. perfringens. nih.gov Furthermore, in the development of inhibitors for Mycobacterium tuberculosis's class II fructose-1,6-bisphosphate aldolase, a new class of noncompetitive inhibitors based on 8-hydroxyquinoline-2-carboxylic acid has shown promise, with the C-8 hydroxyl group being a critical structural requirement for activity. scispace.comrroij.com

Impact of Aryl and Heteroaryl Substitutions on Structure-Activity Relationships

The introduction of aryl and heteroaryl groups onto the quinoline scaffold is a key strategy in medicinal chemistry to modulate biological activity. rsc.org The nature and position of these substituents can significantly influence the compound's affinity for biological targets, such as enzymes involved in cell wall formation, by altering properties like hydrophobicity, electronic distribution, and steric profile. rsc.orgnih.gov For quinoline-based compounds, aromaticity in the substituent attached to the core structure has been shown to be a requirement for certain biological activities. nih.gov

In the context of quinolin-2(1H)-one derivatives, substitutions at various positions have been explored to establish a clear structure-activity relationship. For instance, a series of 3-(heteroaryl)quinolin-2(1H)-one analogues were synthesized and evaluated as potential C-terminal Hsp90 inhibitors. mdpi.com This research identified that specific substitutions led to promising biological effects against cancer cell lines like MDA-MB231 and PC-3. mdpi.com

Detailed findings from these studies highlight the nuanced effects of different heteroaryl substitutions. The research led to the identification of several compounds with significant cytotoxic effects. mdpi.com For example, compounds featuring a purine (B94841) moiety at the 3-position of the quinolin-2(1H)-one core displayed notable activity. mdpi.com The table below summarizes the biological activity of selected 3-heteroaryl-quinolin-2(1H)-one derivatives against the MDA-MB 231 and PC-3 cancer cell lines.

| Compound | Substitution at 3-position | Cell Viability IC₅₀ (µM) - MDA-MB 231 | Cell Viability IC₅₀ (µM) - PC-3 |

|---|---|---|---|

| 3a | 9-benzyl-6-chloro-9H-purin-8-yl | > 50 | > 50 |

| 3b | 9-benzyl-2,6-dichloro-9H-purin-8-yl | 28 | > 50 |

| 3e | 9-benzyl-6-(methylthio)-9H-purin-8-yl | > 50 | > 50 |

| 4e | 9-benzyl-6-(4-fluorophenyl)-9H-purin-8-yl | > 50 | 38 |

| 5b | 9-benzyl-6-(phenylamino)-9H-purin-8-yl | 42 | > 50 |

Data sourced from a study on 3-heteroaryl-quinolin-2(1H)-ones as potential Hsp90 inhibitors. mdpi.com

Similarly, studies on 2-arylquinoline derivatives have shown that they possess a more favorable anticancer activity profile compared to their partially saturated counterparts. rsc.org Specifically, 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines with substitutions at the C-6 position demonstrated significant activities against various cancer cell lines. rsc.org This underscores the therapeutic potential that can be unlocked by strategically placing aryl substituents on the quinoline framework.

Conformational Analysis and its Implications for Biological Target Binding

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For quinoline derivatives, the spatial arrangement of substituents can either facilitate or hinder interactions within a receptor's binding pocket.

The position of substituents on the quinoline ring plays a significant role in steric interactions. For example, placing a substituent at the 2-position may result in less steric hindrance for receptor binding when compared to bulkier groups at the 4-position. Furthermore, the bromine atom at the 8-position of the core "8-Bromoquinoline-2(1H)-one" structure is not merely a synthetic handle but can actively participate in target binding. It has been suggested that the bromine at this position can enhance binding affinity through the formation of halogen bonds with the target protein.

Molecular dynamics simulations of related quinazoline (B50416) derivatives have shown that a ligand-protein complex can undergo distinct conformational changes over time. mdpi.com These simulations highlight the importance of stabilizing interactions, such as hydrogen bonds, in maintaining the complex. mdpi.com Such analyses are crucial for understanding how a molecule like an this compound derivative orients itself within a binding site and for predicting the stability of the interaction. The flexibility or rigidity of the molecule, dictated by its substituents, will influence its ability to adopt the optimal conformation for binding, ultimately affecting its biological activity.

Medicinal Chemistry Research (Excluding Clinical Applications)

Research into quinolinone derivatives is primarily concentrated in the preclinical stages of drug discovery. Scientists synthesize and evaluate these compounds to understand their structure-activity relationships (SAR) and potential for modulating the activity of key biological targets involved in various physiological processes.

In vitro studies are fundamental to characterizing the biochemical activity of novel compounds. For derivatives of the quinoline-2(1H)-one family, these assays have been instrumental in identifying their inhibitory effects against several important enzyme classes. While direct experimental data on this compound itself is limited in the reviewed scientific literature, extensive research on analogous compounds provides a clear indication of the potential of this chemical class.

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively, which are significant inflammatory mediators. nih.govnih.gov Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents. nih.gov

While specific studies on this compound were not identified, research on other quinoline derivatives has shown significant inhibitory activity. A study involving novel quinoline compounds featuring a pyrazole (B372694) scaffold identified several derivatives with potent and selective COX-2 inhibition. nih.gov For instance, compounds 12c , 14a , and 14b from this series demonstrated high inhibitory activity against COX-2, with IC₅₀ values of 0.1 µM and 0.11 µM, respectively. nih.gov These compounds also exhibited significant inhibition of 5-LOX, surpassing the activity of the reference drug Zileuton. nih.gov Molecular docking simulations suggested that the high selectivity of these compounds for COX-2 over COX-1 is due to specific interactions within the enzyme's binding site. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| Derivative 12c | 12.5 | 0.10 | 0.33 | 125 |

| Derivative 14a | 13.7 | 0.11 | 0.31 | 124.5 |

| Derivative 14b | 14.2 | 0.11 | 0.32 | 129.1 |

| Celecoxib (Reference) | 15.2 | 0.09 | - | 168.9 |

| Zileuton (Reference) | - | - | 0.50 | - |

Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of phospholipids, releasing arachidonic acid, the precursor for inflammatory eicosanoids produced by COX and LOX enzymes. nih.govmdpi.com Inhibition of PLA2 is therefore an upstream target for controlling inflammatory processes. nih.govnih.gov

Acetylcholinesterase (AChE) is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The quinoline and quinolinone cores are present in several known AChE inhibitors.

Although direct AChE inhibition data for this compound is not documented in the reviewed literature, a recent study on a series of diversely functionalized quinolinones and dihydroquinolinones revealed promising AChE inhibitory activity. researchgate.net Specifically, compound QN8 was identified as a potent, non-competitive inhibitor of human recombinant AChE (hrAChE) with an IC₅₀ value of 0.29 µM and a Ki value of 79 nM. researchgate.net Docking studies confirmed that this class of compounds can bind effectively to both the catalytic and peripheral sites of the enzyme. researchgate.netresearchgate.net

| Compound | hrAChE IC₅₀ (µM) | hrBuChE IC₅₀ (µM) | hrAChE Ki (nM) | Inhibition Type |

|---|---|---|---|---|

| QN8 | 0.29 | 2.92 | 79 | Non-competitive |

| QN9 | 0.81 | 1.08 | - | Mixed-type |

| DQN7 | 1.31 | 1.44 | - | Mixed-type |

Sphingosine kinases (SphK), existing as isoforms SphK1 and SphK2, are lipid kinases that catalyze the formation of the signaling molecule sphingosine-1-phosphate (S1P). researchgate.netmdpi.com Overexpression of SphK1 is linked to cancer progression, making it a target for anticancer drug development. nih.govbioinformation.net

No studies directly report the SphK inhibitory activity of this compound. However, research into related quinolin-2-one and quinoline-5,8-dione frameworks has shown them to be effective SphK inhibitors. nih.govmdpi.com For instance, a series of quinoline-5,8-dione derivatives were synthesized and screened for SphK1 and SphK2 inhibition. Several compounds exhibited dual inhibition of both isoforms at a 10 µM concentration, with the para-fluoro substituted derivative (Compound 6 ) and the para-cyano substituted derivative (Compound 7 ) being the most potent dual inhibitors identified in the series. nih.govmdpi.com These findings highlight the potential of the quinoline core structure for the design of new SphK inhibitors. nih.govresearchgate.net

| Compound | Description | SphK1 % Inhibition (at 10 µM) | SphK2 % Inhibition (at 10 µM) |

|---|---|---|---|

| Derivative 6 | para-Fluoro substituted | ≥ 54% | ≥ 56% |

| Derivative 7 | para-Cyano substituted | ≥ 54% | ≥ 56% |

| Derivative 4 | para-Methoxy substituted | ~50% | ~30% |

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. unipa.it Dysregulation of the HGF/c-Met signaling pathway is a driving factor in numerous malignancies, making c-Met a key target for cancer therapy. unipa.itnih.gov The quinoline scaffold is a core component of several approved and investigational c-Met inhibitors, such as Cabozantinib. nih.govnih.gov

While data for this compound is unavailable, extensive research has been conducted on 4-phenoxyquinoline derivatives as c-Met inhibitors. turkjps.org In one study, novel 4,6,7-substituted quinoline analogues of Cabozantinib were designed. nih.gov Derivatives 27 and 28 showed potent c-Met kinase inhibition, with IC₅₀ values of 19 nM and 64 nM, respectively, which were comparable to or better than Cabozantinib (IC₅₀ = 40 nM). nih.gov Another study on novel scaffolds identified compound 13b as a potent and selective c-Met inhibitor with an IC₅₀ of 0.02 µM. mdpi.com These results underscore the importance of the quinoline nucleus as a privileged structure for targeting the c-Met kinase domain. unipa.itresearchgate.net

| Compound | c-Met Kinase IC₅₀ |

|---|---|

| Derivative 27 | 19 nM |

| Derivative 28 | 64 nM |

| Derivative 13b | 0.02 µM (20 nM) |

| Cabozantinib (Reference) | 40 nM |

In Vitro Biological Activity Evaluation

Catalytic Applications in Organic Synthesis

The presence of both a lactam function and a bromo-substituent on the quinoline scaffold makes this compound an interesting candidate for applications in organic synthesis, particularly in the realm of catalysis.

While direct studies detailing the use of this compound as a ligand in metal-catalyzed reactions are not extensively documented, the broader family of quinoline derivatives plays a significant role in coordination chemistry and catalysis. The nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group in this compound can potentially act as a bidentate chelating ligand for various transition metals. The bromine atom at the 8-position offers a handle for further functionalization, allowing for the synthesis of more complex ligand structures. For instance, the bromine can be displaced through cross-coupling reactions to introduce phosphine (B1218219), amine, or other coordinating groups, thereby creating novel ligand architectures. The resulting metal complexes could find applications in a variety of catalytic transformations, including but not limited to, cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the quinolinone ring can influence the catalytic activity of the coordinated metal center.

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral ligands are essential components of the catalysts used in asymmetric synthesis. This compound can serve as a scaffold for the development of novel chiral ligands. The bromine atom can be substituted with chiral moieties or with groups that can be subsequently resolved into enantiomers. For example, the introduction of a chiral phosphine group via a cross-coupling reaction could yield a P,N-ligand. The rigidity of the quinolinone backbone is a desirable feature in a chiral ligand as it can lead to a more defined and predictable coordination environment around the metal center, which is crucial for achieving high levels of enantioselectivity. The development of such chiral ligands derived from this compound could open new avenues in asymmetric catalysis, enabling the synthesis of complex chiral molecules with high efficiency and stereocontrol.

Materials Science Research

The photophysical and electronic properties of the quinoline ring system make it an attractive component for the design of advanced materials. The presence of a bromine atom in this compound provides a versatile point for modification, allowing for the fine-tuning of material properties.

Quinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence. By modifying the structure of this compound, for example, through Suzuki or Sonogashira cross-coupling reactions at the bromine position, it is possible to create a range of new materials with tailored optical and electronic properties. These modifications can extend the π-conjugation of the system, leading to shifts in absorption and emission wavelengths, as well as influencing the quantum yields of photoluminescence. Such materials could find applications in organic light-emitting diodes (OLEDs), sensors, and molecular switches. The inherent polarity of the quinolinone moiety can also be exploited to create materials with specific electronic characteristics for use in organic electronics.

The functionalization of polymers and coatings with specific organic molecules can impart new and desirable properties. This compound can be incorporated into polymer chains or grafted onto surfaces to create advanced materials. The bromine atom allows for its integration into polymers via various polymerization techniques, such as polycondensation or as a functional monomer in addition polymerization after suitable modification. The resulting polymers could exhibit enhanced thermal stability, altered solubility, or novel photophysical properties derived from the quinolinone unit. In the context of coatings, the incorporation of this compound derivatives could lead to surfaces with specific optical properties, such as anti-reflective or fluorescent coatings.

Recent research has highlighted the potential of 8-bromoquinoline (B100496) derivatives as sensitizers for two-photon induced fluorescence and singlet oxygen generation. Two-photon absorption (TPA) is a nonlinear optical process with applications in bioimaging, photodynamic therapy (PDT), and 3D data storage. Materials with high TPA cross-sections are highly sought after for these applications. Bromo-substituted quinolines have been investigated as photosensitizers, which upon excitation can transfer energy to molecular oxygen to generate highly reactive singlet oxygen. Singlet oxygen is a key cytotoxic agent in PDT for the treatment of cancer and other diseases.

| Photosensitizer | Two-Photon Absorption Cross-Section (GM) | Singlet Oxygen Quantum Yield (ΦΔ) | Excitation Wavelength (nm) |

| Rhodamine 6G | ~150 | - | 700 |

| Cyanine reagent Cy3 | ~140 | - | 700 |

| Rose Bengal | - | 0.76 | - |

GM (Goeppert-Mayer unit): 10⁻⁵⁰ cm⁴ s photon⁻¹

The development of this compound-based sensitizers with optimized two-photon absorption and singlet oxygen generation capabilities represents a promising direction for the creation of next-generation phototherapeutic agents and imaging probes.

Advanced Applications in Chemical Research

Exploration of Non-Linear Optical (NLO) Properties

The investigation into the non-linear optical (NLO) properties of quinoline (B57606) derivatives has garnered significant attention due to their potential applications in optoelectronics and laser technologies. mdpi.com These properties arise from the extensive delocalization of the electron cloud within the molecular structure, which can lead to a high order of non-linearity. mdpi.com Organic materials, particularly those with extended π-conjugated systems, are of great interest for NLO applications because of their efficient intra-molecular charge transfer (ICT) processes, structural flexibility, and rapid response times. nih.gov

While specific experimental or computational data on the non-linear optical properties of 8-Bromoquinoline-2(1H)-one are not extensively documented in the reviewed literature, the broader family of quinoline and quinolinone derivatives has been the subject of numerous studies. These investigations provide a strong framework for understanding the potential NLO characteristics of this compound.

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict and analyze the NLO properties of these molecules. researchgate.netnih.gov Key parameters such as the dipole moment (μ), average polarizability (α), and the first-order hyperpolarizability (β) are calculated to quantify a compound's NLO response. researchgate.net The first hyperpolarizability (β) is a critical measure of the second-order NLO activity, and materials with large β values are sought after for applications like second-harmonic generation (SHG). For comparative purposes, the NLO properties of new compounds are often benchmarked against those of urea, a well-established NLO material. ajchem-a.comnih.gov

Research on various quinoline derivatives has demonstrated that their NLO properties are highly tunable through synthetic modifications. The introduction of electron-donating groups (EDGs) and electron-acceptor groups (AWGs) at different positions on the quinoline scaffold can significantly enhance the NLO response by facilitating intramolecular charge transfer. nih.govanalis.com.my

For instance, studies on arylated quinolines have shown that the nature of the substituent on the aryl ring influences the NLO properties. researchgate.net Similarly, the design of donor-π-acceptor (D-π-A) systems, where the quinoline moiety can act as an acceptor, is a common strategy to boost NLO activity. nih.gov The computational analysis of such systems often involves examining the frontier molecular orbitals (HOMO and LUMO) to understand the charge transfer characteristics and the HOMO-LUMO energy gap, which is related to the molecule's reactivity and stability. mdpi.comajchem-a.com

The following table summarizes the calculated first-order hyperpolarizability (β) values for a selection of quinoline derivatives from various computational studies to illustrate the range of NLO responses observed in this class of compounds.

| Compound | Computational Method | Basis Set | First Hyperpolarizability (β) (a.u.) | Reference |

| 3-(4-acetylphenyl)quinoline | DFT/B3LYP | 6-311+G(2d,p) | 1830-2960 (range for derivatives) | researchgate.net |

| 3-(4-(methylthio)phenyl)quinoline | DFT/B3LYP | 6-311+G(2d,p) | 1830-2960 (range for derivatives) | researchgate.net |

| 4-nitro-cinnoline (a related heteroaromatic) | HF | 6-311G(d,p) | ~5 times that of urea | ajchem-a.com |

| Bis-Schiff bases of 8-aminoquinoline | DFT/B3LYP | 6-311G++(d,p) | Larger than urea | researchgate.net |

Note: The values presented are from different studies and are intended to be illustrative of the NLO properties of the broader class of quinoline derivatives.

The exploration of quinolinone derivatives has also yielded promising results. For example, a novel 4(1H)-quinolinone derivative was investigated using DFT calculations, and the results indicated its potential as a third-order NLO material. nih.govmdpi.com This suggests that the core structure of quinolinone, as found in this compound, is a viable scaffold for the development of NLO materials.

Future Research Directions and Concluding Perspectives

Exploration of Novel and Efficient Synthetic Pathways

The traditional synthesis of quinoline (B57606) derivatives, such as the Friedländer and Knorr syntheses, often requires harsh conditions and can have limited efficiency. nih.govresearchgate.net Future research must focus on developing more efficient, cost-effective, and environmentally responsible synthetic routes to 8-Bromoquinoline-2(1H)-one and its analogs.

Key areas for exploration include:

Green Chemistry Protocols: The adoption of green chemistry principles is paramount. This involves utilizing environmentally benign solvents like water, employing energy-efficient methods such as microwave irradiation, and using biocatalysts. nih.govijpsjournal.com Nanocatalysts, for instance, have shown promise in synthesizing quinolines with high yields and the ability to be recycled and reused. nih.gov